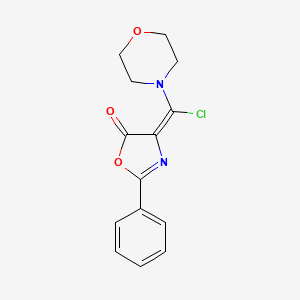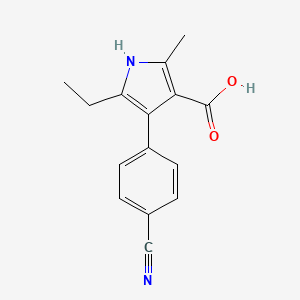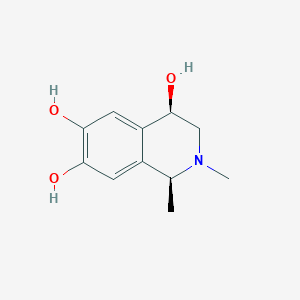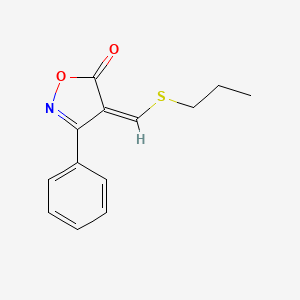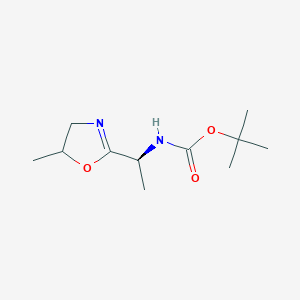
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the corresponding amino alcohol and a carboxylic acid derivative. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl carbamate precursor. This can be achieved through the reaction of tert-butyl chloroformate with the amine group of the oxazoline derivative.
Final Coupling: The final step involves coupling the oxazoline derivative with the tert-butyl carbamate under basic conditions, often using a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and ensuring the reaction conditions are scalable and cost-effective.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate hydrolysis. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The oxazoline ring and carbamate group are common motifs in drug design, contributing to the compound’s interest in this field.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The oxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl ((1S)-1-(4,5-dihydrooxazol-2-yl)ethyl)carbamate: Lacks the methyl group on the oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrothiazol-2-yl)ethyl)carbamate: Contains a thiazoline ring instead of an oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydroimidazol-2-yl)ethyl)carbamate: Contains an imidazoline ring instead of an oxazoline ring.
Uniqueness
The presence of the methyl group on the oxazoline ring in tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate distinguishes it from other similar compounds. This methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(15-7)8(2)13-10(14)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7?,8-/m0/s1 |
InChIキー |
QTODDFULWALRFZ-MQWKRIRWSA-N |
異性体SMILES |
CC1CN=C(O1)[C@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1CN=C(O1)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




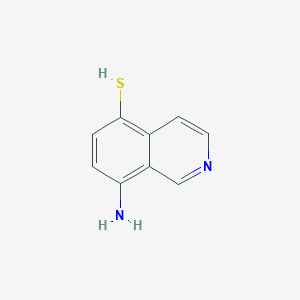
![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
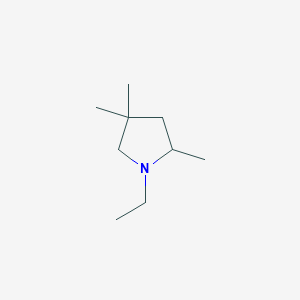
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)

